molecular formula C14H15N5O4 B5518098 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-furylmethyl)acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-furylmethyl)acetamide

Katalognummer: B5518098
Molekulargewicht: 317.30 g/mol
InChI-Schlüssel: KLZMKMQIDCFNTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-furylmethyl)acetamide is a useful research compound. Its molecular formula is C14H15N5O4 and its molecular weight is 317.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.11240398 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neuroprotective and MAO-B Inhibitory Activities

This compound has been investigated for its potential neuroprotective effects and Monoamine Oxidase B (MAO-B) inhibitory activities. A study found a specific derivative, 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino]acetamide, showing promising results for neuroprotection and MAO-B inhibition, suggesting potential applications in neurodegenerative disorders (Mitkov et al., 2022).

Antagonist Ligand for A2B Adenosine Receptors

The compound has been explored as a selective antagonist ligand for A2B adenosine receptors. One study synthesized a related compound, MRE 2029-F20, demonstrating its usefulness as a radioligand for pharmacological characterization of A2B adenosine receptor subtypes (Baraldi et al., 2004).

Antitumor Activity

Research has been conducted on derivatives of this compound for their antitumor activity. A study synthesized new 2-methyl-2-[(1,3-diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides, evaluating their efficacy against breast and leukemic cancer cell lines. The results suggested potential antitumor applications of these compounds (Sultani et al., 2017).

Receptor Affinity Studies

Studies have also focused on the compound's derivatives for receptor affinity. A series of N-(arylpiperazinyl)acetamide derivatives was synthesized and evaluated for their affinity to serotonin 5-HT6, 5-HT7, and dopamine D2 receptors, offering insights into the structural features responsible for receptor affinity (Żmudzki et al., 2015).

Bronchodilating Activity

Another research focus has been on the bronchodilating activity of related compounds. One study assessed the in vitro broncholytic effect ofxanthineacetic acid derivatives, finding that certain derivatives showed significant bronchodilating effects, indicating potential applications in respiratory disorders (Peikov et al., 1995).

Amplification of Phleomycin Effect

Research has also explored the use of derivatives of this compound to enhance the lethal effect of phleomycin, an antibiotic, on bacterial cultures. This suggests potential applications in enhancing antibiotic efficacy (Bhushan et al., 1975).

Pharmaceutical Co-crystal Studies

The compound has been used in the formation of pharmaceutical co-crystals, a technique to modify drug properties like solubility and stability. Studies on co-crystals involving 2,6-diaminopyridine and theophylline provide insights into the potential pharmaceutical applications of these co-crystals (Durán-Palma et al., 2017).

Antimicrobial and Antioxidant Properties

New strategies for synthesizing derivatives of this compound have been explored for their antimicrobial and antioxidant properties. Studies have shown certain derivatives exhibit significant activity against various bacteria and fungi, as well as notable antioxidant properties (Verma et al., 2021).

Conformational Analysis and Synthesis

Conformational analysis and synthesis of derivatives have been a significant area of research, providing insights into the structural and functional aspects of these compounds. This research aids in understanding the behavior of these compounds in various solvents and their potential applications in drug design (Kataev et al., 2021).

Chiral Separation and Characterization

The chiral separation and characterization of enantiomers of xanthine-based hydrazide-hydrazone compounds have been investigated. This study contributes to the understanding of stereochemistry in drug development and quality control processes (Peikova et al., 2019).

Eigenschaften

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4/c1-17-12-11(13(21)18(2)14(17)22)19(8-16-12)7-10(20)15-6-9-4-3-5-23-9/h3-5,8H,6-7H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZMKMQIDCFNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-furylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-furylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-furylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-furylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-furylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-furylmethyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.